
N,alpha,3-Trimethylbenzeneethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl[1-(3-methylphenyl)propan-2-yl]amine is an organic compound with the molecular formula C11H17N It is a derivative of phenethylamine and is known for its structural similarity to methamphetamine
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl[1-(3-methylphenyl)propan-2-yl]amine typically involves the reaction of 3-methylbenzyl chloride with methylamine under basic conditions. The reaction proceeds via nucleophilic substitution, where the chloride ion is replaced by the amine group. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the temperature is maintained at around 50-60°C to ensure optimal yield.
Industrial Production Methods
On an industrial scale, the production of methyl[1-(3-methylphenyl)propan-2-yl]amine may involve the use of continuous flow reactors to enhance the efficiency and yield of the reaction. The use of catalysts such as palladium on carbon (Pd/C) can also be employed to facilitate the reaction and reduce the reaction time.
Análisis De Reacciones Químicas
Types of Reactions
Methyl[1-(3-methylphenyl)propan-2-yl]amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) to form the corresponding alcohol.
Substitution: The amine group can undergo substitution reactions with various electrophiles, such as acyl chlorides or sulfonyl chlorides, to form amides or sulfonamides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Acyl chlorides or sulfonyl chlorides in the presence of a base such as pyridine.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of amides or sulfonamides.
Aplicaciones Científicas De Investigación
Methyl[1-(3-methylphenyl)propan-2-yl]amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on neurotransmitter systems and its role as a ligand in receptor binding studies.
Medicine: Investigated for its potential therapeutic applications, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mecanismo De Acción
The mechanism of action of methyl[1-(3-methylphenyl)propan-2-yl]amine involves its interaction with neurotransmitter systems in the brain. It is believed to act as a norepinephrine-dopamine reuptake inhibitor, thereby increasing the levels of these neurotransmitters in the synaptic cleft. This action can lead to increased stimulation of adrenergic and dopaminergic receptors, resulting in enhanced alertness and cognitive function.
Comparación Con Compuestos Similares
Methyl[1-(3-methylphenyl)propan-2-yl]amine is structurally similar to other phenethylamine derivatives, such as methamphetamine and methiopropamine. it is unique in its specific substitution pattern on the phenyl ring, which can influence its pharmacological properties and potency.
Similar Compounds
Methamphetamine: A potent central nervous system stimulant with a high potential for abuse.
Methiopropamine: A structural analog of methamphetamine with similar stimulant effects but a different substitution pattern on the phenyl ring.
Propiedades
Número CAS |
861007-68-3 |
|---|---|
Fórmula molecular |
C11H17N |
Peso molecular |
163.26 g/mol |
Nombre IUPAC |
N-methyl-1-(3-methylphenyl)propan-2-amine |
InChI |
InChI=1S/C11H17N/c1-9-5-4-6-11(7-9)8-10(2)12-3/h4-7,10,12H,8H2,1-3H3 |
Clave InChI |
CXVNKBVJDKMLOH-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC=C1)CC(C)NC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[3-(4-aminophenyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]aniline](/img/structure/B13646765.png)

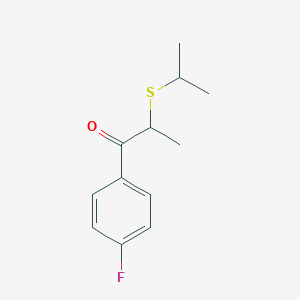
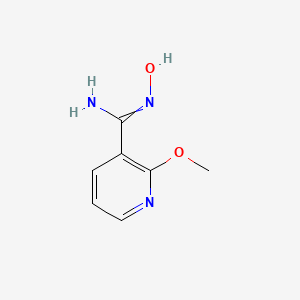

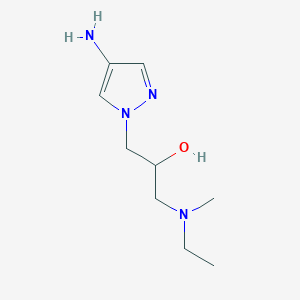
![2-[3-(diethoxymethyl)-1H-pyrazol-5-yl]pyridine](/img/structure/B13646789.png)
![(S)-Methyl 3-((tert-butoxycarbonyl)amino)-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepine-7-carboxylate](/img/structure/B13646792.png)


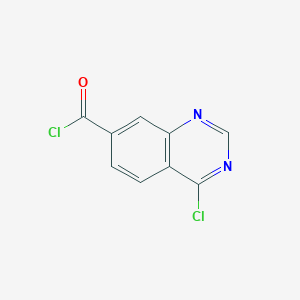
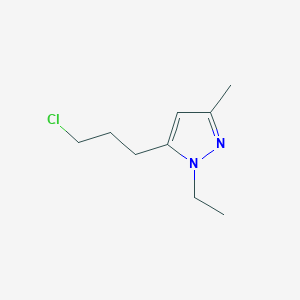
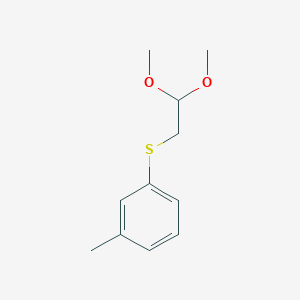
![4-[4-[4-[3,5-bis[4-(4-pyridin-4-ylphenyl)phenyl]phenyl]phenyl]phenyl]pyridine](/img/structure/B13646820.png)
